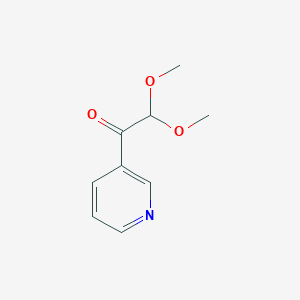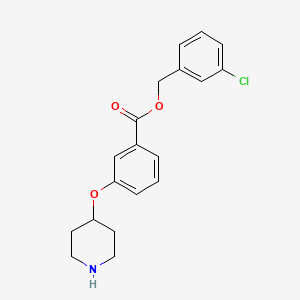
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is a chemical compound that features a combination of a chlorophenyl group, a piperidine ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the reaction of 3-chlorobenzyl alcohol with 3-piperidin-4-yloxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form corresponding chlorobenzoic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 3-Chlorobenzoic acid derivatives.
Reduction: (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain receptors. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Fluorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Bromophenyl)methyl 3-piperidin-4-yloxybenzoate
Uniqueness
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C19H20ClNO3 |
|---|---|
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
(3-chlorophenyl)methyl 3-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C19H20ClNO3/c20-16-5-1-3-14(11-16)13-23-19(22)15-4-2-6-18(12-15)24-17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10,13H2 |
Clé InChI |
YVMFIOWBWUSEAY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC=CC(=C2)C(=O)OCC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


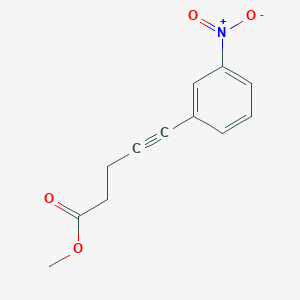
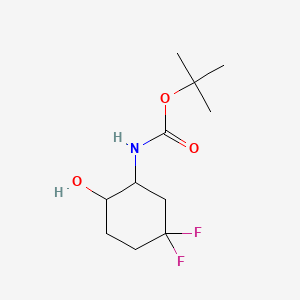
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)


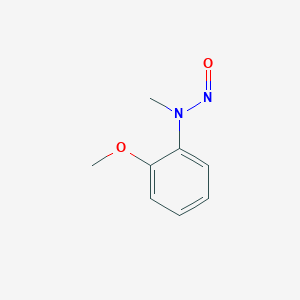
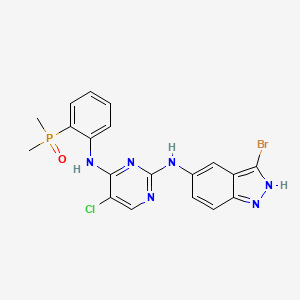
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
